

volasertib in vitro efficacy cancer cell lines

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Compound Focus: Volasertib

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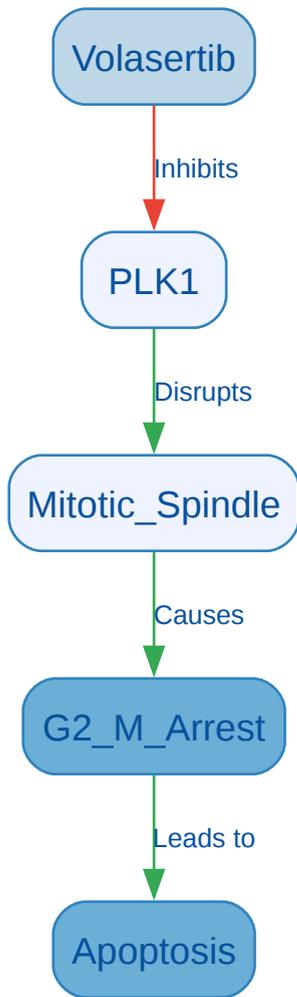
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Mechanism of Action and Cellular Effects

Volasertib is a potent and selective ATP-competitive inhibitor that primarily targets Polo-like kinase 1 (PLK1), a serine/threonine protein kinase that functions as a master regulator of mitosis [1]. Its mechanism leads to a distinct cellular phenotype known as "Polo arrest" [1].

- **Primary Target:** **Volasertib** potently inhibits PLK1 ($IC_{50} = 0.87$ nM), and to a lesser extent, PLK2 ($IC_{50} = 5$ nM) and PLK3 ($IC_{50} = 56$ nM). It shows no significant activity against a panel of 50 other kinases at concentrations up to 10 μ M [2] [1].
- **Cellular Consequences:** PLK1 inhibition disrupts mitotic spindle assembly, leading to arrested cells in prometaphase [1]. This results in the accumulation of cells with 4N DNA content (G2/M phase arrest) [2]. This mitotic arrest is typically followed by the induction of apoptotic cell death, observable by an increase in the subG1 cell population [2] [3]. The diagram below illustrates this mechanism and its downstream effects.



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Volasertib mechanism of action: inhibits PLK1, disrupts spindle assembly, causes G2/M arrest, and induces apoptosis.

Efficacy in Cancer Cell Lines

Volasertib has demonstrated potent growth-inhibitory effects across a wide spectrum of human cancer cell lines. The following table summarizes its activity in various cancer types, with GI₅₀/IC₅₀ values typically in the nanomolar range [2] [1].

Cancer Type	Cell Line Models	Reported Efficacy (GI ₅₀ / IC ₅₀)	Key Observations
Leukemia/Lymphoma	HL-60, MV4;11, MOLM14, K562, GRANTA-519, Raji, pediatric ALL lines [2] [1]	~5 nM to ~11 µM (wide range across 27 lines) [2] [3]	Highly potent against most AML, CML-BC, ALL, ML, and MM lines [2].
Ovarian Cancer	OVCAR3, OVISe, OVMANA, A2780, KURAMOCHI [4]	0.022 - 0.089 µM (in CCNE1-high lines) [4]	Sensitivity strongly correlated with high cyclin E1 (CCNE1) expression [4].
Non-Small Cell Lung Cancer (NSCLC)	A549 (p53 wild-type), NCI-H1975 (p53 mutant) [5]	Significantly lower IC ₅₀ in p53 wild-type vs mutant/knockdown cells [5]	p53 wild-type cells more sensitive; showed more apoptosis & senescence [5].
Glioblastoma (GSC)	27 Glioma Stem Cell (GSC) lines [3]	7.72 nM to 11.4 µM [3]	Efficacy varied; high Bcl-xL expression correlated with resistance [3].
Pancreatic, Colon, Melanoma	HCT116, NCI-H460, BRO [1]	11 - 37 nM [1]	Potent efficacy in solid tumor models, causing tumor growth delay/regression in xenografts [1].

Predictive Biomarkers of Response

Research has identified several molecular features that can predict **volasertib** sensitivity or resistance.

- **Biomarkers for Sensitivity:**

- **Cyclin E1 (CCNE1) Overexpression:** In ovarian cancer, high CCNE1 expression and protein levels are a strong predictor of sensitivity to **volasertib**, regardless of TP53 status [4].

- **HSF1-MYC Co-amplification:** In high-grade serous ovarian cancer (HGSOC), co-amplification of HSF1 and MYC creates a dependency, leading to a >200-fold increased potency of **volasertib** [6].
- **Functional p53 Status:** In NSCLC models, p53 wild-type cells were significantly more sensitive to **volasertib** than p53 mutant or knockdown cells, showing more apoptosis and cellular senescence [5].
- **Mechanisms of Resistance:**
 - **PLK1 ATP-Binding Domain Mutations:** Mutations like L59W and F183L in the PLK1 ATP-binding domain can confer strong resistance to **volasertib** and other ATP-competitive PLK1 inhibitors [2].
 - **MDR1 Expression:** Surface expression of the multidrug resistance protein 1 (MDR1) can pump **volasertib** out of cells, conferring resistance. This can be reversed with MDR1 inhibitors like zosuquidar [2].
 - **DNMT3B Overexpression:** In models of hypomethylating agent-resistant AML, overexpression of DNA methyltransferase 3B (DNMT3B) was associated with resistance to **volasertib** [7].

Key Experimental Protocols

To evaluate **volasertib**'s efficacy in vitro, standard cell-based assays are used.

- **Cell Viability and Proliferation Assays:**
 - **Procedure:** Cells are plated in 96-well plates and treated with a range of **volasertib** concentrations. After a set incubation period (often 72 hours), cell viability is quantified using luminescent (e.g., CellTiter-Glo [7]) or colorimetric assays. Dose-response curves are plotted to determine the GI₅₀ or IC₅₀ values [2] [7].
 - **Application:** This is the primary method for establishing the potency of **volasertib** across different cell lines [2] [4].
- **Cell Cycle Analysis:**
 - **Procedure:** Following **volasertib** treatment, cells are fixed, stained with a DNA-binding dye like propidium iodide, and analyzed by flow cytometry. The DNA content histogram reveals the distribution of cells in different cell cycle phases [2] [7].
 - **Application:** This assay confirms the on-target effect of **volasertib**, showing a characteristic accumulation of cells in the G2/M phase (4N DNA content) and a subsequent increase in the subG1 population (apoptotic cells) [2].

- **Protein Analysis by Western Blot:**

- **Procedure:** Cells are lysed after treatment, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies. Key targets include phosphorylation levels of PLK1 itself, and markers of apoptosis (e.g., cleaved caspase-3) [2].
- **Application:** Used to confirm pathway modulation and understand mechanisms of action and resistance, such as monitoring PI3K/AKT pathway activation or DNMT expression levels [2] [7].

Insights for Combination Strategies

Volasertib is being studied in rational combination therapies to enhance efficacy and overcome resistance.

- **With Azacitidine:** This combination showed prominent effects in AML cells, particularly those with higher baseline GI₅₀ values for **volasertib** monotherapy [2]. It may help overcome resistance to hypomethylating agents by suppressing DNMT enzymes and the PI3K/AKT/mTOR pathway [7].
- **With Radiation:** In glioma stem cells, **volasertib** synergistically increased radiation efficacy. The combination enhanced G2/M arrest and apoptosis, leading to greater inhibition of colony formation and significantly prolonged survival in mouse models [3].
- **With PI3K Inhibitors:** The PI3K/AKT pathway was upregulated after **volasertib** administration in AML cells. Consequently, combining **volasertib** with a PI3K inhibitor showed highly potent effects against these cells [2].
- **With MEK Inhibitors:** In pancreatic ductal adenocarcinoma, **volasertib** enhanced the anti-tumor effect of the MEK inhibitor trametinib, demonstrating a synergistic combination [8].

The experimental data for **volasertib** provides a strong rationale for its continued investigation, particularly in cancers with specific biomarkers like CCNE1 overexpression or HSF1-MYC co-amplification. The identified resistance mechanisms also offer clear pathways for developing effective combination regimens.

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